molecular formula C24H33ClN4O3S2 B2426935 4-(N-butyl-N-methylsulfamoyl)-N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1052531-04-0

4-(N-butyl-N-methylsulfamoyl)-N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No. B2426935
CAS RN: 1052531-04-0
M. Wt: 525.12
InChI Key: YOFIVNVYCWXYBC-UHFFFAOYSA-N
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Description

4-(N-butyl-N-methylsulfamoyl)-N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C24H33ClN4O3S2 and its molecular weight is 525.12. The purity is usually 95%.
BenchChem offers high-quality 4-(N-butyl-N-methylsulfamoyl)-N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(N-butyl-N-methylsulfamoyl)-N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Biological Evaluation

Research on compounds with similar structures has focused on synthesizing novel chemical entities with potential pharmacological activities. For instance, the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents involved metalation of benzanilide, showcasing a method for creating compounds with antidepressant properties (Martin et al., 1981). Similarly, the development of N-substituted imidazolylbenzamides for cardiac electrophysiological activity highlights the role of structural analogs in discovering new therapeutic agents (Morgan et al., 1990).

Enzyme Inhibition Studies

Compounds with related structures have been investigated for their inhibitory effects on human enzymes, such as carbonic anhydrases. The synthesis of acridine-acetazolamide conjugates and their investigation as inhibitors for specific carbonic anhydrase isoforms demonstrate the potential of structurally similar compounds in enzyme inhibition and therapeutic applications (Ulus et al., 2016).

Antimicrobial and Anticancer Activities

Synthetic efforts on benzothiazole and thiazolopyrimidine derivatives, as seen in the work on novel benzodifuranyl compounds, show the exploration of antimicrobial and analgesic activities. Such studies underline the importance of benzothiazole derivatives in developing new antimicrobial agents (Abu‐Hashem et al., 2020).

Corrosion Inhibition

Benzothiazole derivatives have also been studied for their application in corrosion inhibition. The synthesis and evaluation of benzothiazole-based compounds as corrosion inhibitors for carbon steel in acidic environments highlight their potential in materials science and engineering (Hu et al., 2016).

properties

IUPAC Name

4-[butyl(methyl)sulfamoyl]-N-[2-(dimethylamino)ethyl]-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O3S2.ClH/c1-6-7-14-27(5)33(30,31)20-11-9-19(10-12-20)23(29)28(16-15-26(3)4)24-25-21-13-8-18(2)17-22(21)32-24;/h8-13,17H,6-7,14-16H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOFIVNVYCWXYBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(CCN(C)C)C2=NC3=C(S2)C=C(C=C3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N-butyl-N-methylsulfamoyl)-N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride

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